Carbamimidothioic acid, methyl ester
Overview
Description
Synthesis Analysis
The synthesis of carbamimidothioic acid, methyl ester, involves the reaction of methylamine with carbon disulfide in an alcohol solvent to produce methylammonium dithiocarbamate, which can then be esterified to form the desired ester. This synthesis route is commonly used for producing thiourea derivatives due to its simplicity and high yield. For example, a study detailed the synthesis of carbamimidothioic acid phenylmethyl ester salts and their N,N'-tetramethyl derivatives, highlighting their potential as antimicrobial agents against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi (Tait et al., 1990).
Molecular Structure Analysis
The molecular structure of carbamimidothioic acid, methyl ester, features a thiocarbamide core with a methyl ester group. This structure is pivotal for its biological activity and chemical reactivity. Structural analysis, such as crystallography and spectroscopy, aids in understanding the compound's molecular geometry, electronic distribution, and potential interaction sites for further chemical modifications or biological interactions. Research often employs Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and X-ray diffraction studies to elucidate these structural aspects in detail, as seen in studies focused on similar compounds for their drug-target profiling and chemical properties exploration (Rubab et al., 2023).
Scientific Research Applications
Application 1: Biomass Composition and Fatty Acid Methyl Esters Production
- Summary of Application: The production of biomolecules by microalgae has a wide range of applications in the development of various materials and products, such as biodiesel, food supplements, and cosmetics .
- Methods of Application: In this study, the production of these biomolecules was determined in two strains of microalgae (Chlamydomonas reinhardtii and Chlorella vulgaris) when exposed to different concentrations of nitrogen, phosphorus, and sulfur .
- Results: Results show a significant microalgal growth (3.69 g L −1) and carbohydrates (163 mg g −1) increase in C. reinhardtii under low nitrogen concentration. Also, higher lipids content was produced under low sulfur concentration (246 mg g −1) .
Application 2: Preparation of Fatty Acid Methyl Esters by Microwave-Assisted Derivatization
- Summary of Application: A fast and accurate method for preparation of fatty acid methyl esters (FAMEs) using microwave-assisted derivatization of fatty acids present in yeast samples .
- Methods of Application: The esterification of free/bound fatty acids to FAMEs was completed within 5 min, which is 24 times faster than with conventional heating methods .
- Results: There were no significant differences (P > 0.05) in yields of FAMEs with both validations .
Future Directions
properties
IUPAC Name |
methyl carbamimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S/c1-5-2(3)4/h1H3,(H3,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDKIZNHOCEXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1068-58-2 (mono-hydrobromide), 14527-26-5 (sulfate[1:1]), 2260-00-6 (sulfate), 4338-95-8 (mono-hydriodide), 53114-57-1 (mono-hydrochloride), 867-44-7 (sulfate[2:1]) | |
Record name | S-Methylisothiopseudouronium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60903780 | |
Record name | NoName_4527 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamimidothioic acid, methyl ester | |
CAS RN |
2986-19-8 | |
Record name | Methylisothiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2986-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Methylisothiopseudouronium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-2-THIOPSEUDOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES8C3884JW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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